2-Chloro-3-ethylphenol

Description

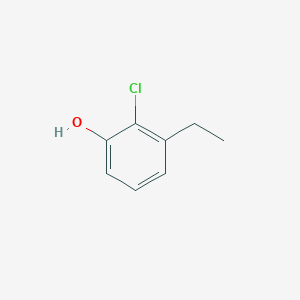

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-ethylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO/c1-2-6-4-3-5-7(10)8(6)9/h3-5,10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNRRZPJVYQDQPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Chloro-3-ethylphenol chemical properties and structure

An In-depth Technical Guide to 2-Chloro-3-ethylphenol

Abstract

This technical guide provides a comprehensive overview of this compound, a substituted phenolic compound with significant utility in specialized areas of biomedical research. This document delineates its chemical structure, physicochemical properties, and spectroscopic profile. Furthermore, it explores its synthesis, chemical reactivity, and key applications, with a particular focus on its role as a modulator of intracellular calcium channels. Safety protocols, handling procedures, and detailed experimental methodologies are also provided to equip researchers, scientists, and drug development professionals with the critical information required for its effective and safe utilization.

Introduction

This compound is an aromatic organic compound belonging to the family of halogenated phenols. While not as commercially prevalent as some other chlorinated phenols, it has carved out a crucial niche in the scientific community. Its specific substitution pattern—a chlorine atom and an ethyl group positioned ortho and meta, respectively, to a hydroxyl group—confers a unique set of electronic and steric properties. These characteristics are central to its biological activity, most notably its function as an antagonist of the ryanodine receptor, a critical intracellular calcium release channel. This activity has established this compound as an invaluable pharmacological tool for investigating calcium signaling pathways and as a diagnostic reagent for conditions such as malignant hyperthermia. This guide aims to consolidate the available technical information on this compound, providing a holistic resource for professionals in the field.

Chemical Identity and Structure

The precise arrangement of substituents on the phenol ring is fundamental to the molecule's reactivity and biological interactions.

Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | Information not readily available |

| Molecular Formula | C₈H₉ClO |

| Molecular Weight | 156.61 g/mol [1] |

| InChI Key | Specific to this isomer |

| SMILES | CCC1=CC=CC(O)=C1Cl |

Note: The CAS Number for the this compound isomer is not as commonly cited as its isomers, such as 4-chloro-3-ethylphenol (CAS 14143-32-9). Researchers should exercise caution to ensure they are sourcing the correct isomer.

Chemical Structure

The structure of this compound consists of a benzene ring functionalized with a hydroxyl (-OH) group, a chlorine (-Cl) atom, and an ethyl (-CH₂CH₃) group.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are dictated by the interplay of its functional groups. The hydroxyl group allows for hydrogen bonding, while the chloro and ethyl groups contribute to its lipophilicity.

| Property | Value | Source |

| Molecular Weight | 156.61 g/mol | [1] |

| Form | Solid or low melting solid | [2] |

| Melting Point | 45-50 °C (for 4-chloro-3-ethylphenol isomer) | [2] |

| Boiling Point | 70°C to 80°C at 0.2 Torr (for 4-chloro-3-ethylphenol isomer) | [3] |

| Flash Point | 113 °C (closed cup) (for 4-chloro-3-ethylphenol isomer) | [2][3] |

| Solubility | Poorly soluble in water | [4] |

| XLogP3 | 3.5 (for 4-chloro-3-ethylphenol isomer) | [1] |

Note: Experimental data for the specific this compound isomer is limited in public databases. The data for the closely related 4-Chloro-3-ethylphenol isomer is provided for reference and is expected to be similar.

Synthesis and Reactivity

Synthetic Pathways

The synthesis of 2-alkyl-3-chlorophenols can be achieved through several routes. One established method involves the hydrolysis of 2,6-dichloroalkylbenzenes. This process typically requires high temperatures and the presence of a strong base.

A general synthetic approach is outlined below:

Caption: Standard laboratory safety workflow for handling halogenated phenols.

Protocol: In Vitro Contracture Test (IVCT) Application

This protocol is a representative, self-validating system for assessing muscle sensitivity to this compound, mirroring its use in MH diagnosis.

Objective: To determine the contracture response of isolated skeletal muscle fibers to cumulative doses of this compound.

Materials:

-

Skeletal muscle biopsy specimen.

-

Krebs-Ringer solution, pre-gassed with 95% O₂ / 5% CO₂.

-

Stock solution of this compound (e.g., 100 mM in DMSO).

-

Force transducer and data acquisition system.

-

Temperature-controlled tissue bath (37°C).

Methodology:

-

Muscle Preparation:

-

Under a dissecting microscope, carefully isolate a muscle fiber bundle from the biopsy specimen.

-

Securely mount the fiber bundle between a fixed point and a sensitive force transducer in the tissue bath containing oxygenated Krebs-Ringer solution.

-

Allow the muscle to equilibrate for at least 30 minutes, maintaining a stable baseline tension. The stability of this baseline is the first validation checkpoint.

-

-

Cumulative Dosing:

-

Introduce this compound to the bath in a cumulative fashion. Start with a low concentration (e.g., 10 µM).

-

Record the force of contraction for 5 minutes or until a stable plateau is reached.

-

Incrementally increase the concentration (e.g., to 25 µM, 50 µM, 75 µM, 100 µM), allowing for a stable response at each concentration. This dose-response relationship provides an internal validation of the biological effect.

-

-

Data Analysis:

-

Measure the peak contracture force at each concentration relative to the initial baseline.

-

Plot the contracture force as a function of the this compound concentration to generate a dose-response curve.

-

Determine the EC₅₀ (the concentration that produces 50% of the maximal contracture) for the muscle sample.

-

-

Positive Control Validation:

-

In a parallel experiment, or after a washout period, expose a muscle fiber from the same specimen to a known MH-triggering agent like caffeine or halothane. A positive response to this control validates the viability and responsiveness of the muscle preparation.

-

Conclusion

This compound, though a specific and less common chemical entity, holds significant value for the scientific community. Its role as a modulator of ryanodine receptors provides a powerful means to investigate the complex dynamics of intracellular calcium signaling. Its application as a diagnostic tool for malignant hyperthermia underscores its importance in a clinical research context. A comprehensive understanding of its chemical properties, biological activities, and safety requirements, as detailed in this guide, is essential for its responsible and effective use in advancing research and drug development.

References

- Zeng, B., et al. (2014). The ryanodine receptor agonist 4-chloro-3-ethylphenol blocks ORAI store-operated channels. British journal of pharmacology, 171(5), 1250–1259.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 84223, 4-Chloro-3-ethylphenol. PubChem.

- Bayer Aktiengesellschaft. (2004). Method for producing 2-alkyl-3-chlorophenols. Google Patents. (EP1280752B1).

- ResearchGate. (n.d.). The ryanodine receptor agonist 4-chloro-3-ethylphenol blocks ORAI store-operated channels. Request PDF.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19797009, 2-Chloro-5-ethylphenol. PubChem.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 29355, 2-Chloro-4-ethylphenol. PubChem.

- National Institute of Standards and Technology. (n.d.). 2-chloro-3-phenylphenol. NIST Chemistry WebBook.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 54485758, 2-Chloro-3-ethylpentanoic acid. PubChem.

- Bayer Cropscience AG. (2001). Method for producing 2-alkyl-3-chlorophenols. Google Patents. (WO2001083417A1).

- Amerigo Scientific. (n.d.). 4-Chloro-3-ethylphenol.

- Mogilaiah, K., et al. (2008). Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 47(B), 146-150.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Ethylphenol: Comprehensive Overview and Applications.

- Woll, K. A., et al. (2024). Cryo-EM investigation of ryanodine receptor type 3. Nature Communications, 15(1), 1-13.

- National Institute of Standards and Technology. (n.d.). Phenol, 3-ethyl-. NIST Chemistry WebBook.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0059873).

- SpectraBase. (n.d.). 2-Chloro-4-methyl-phenol - Optional[13C NMR] - Chemical Shifts.

- SpectraBase. (n.d.). 3-Ethylphenol.

Sources

2-Chloro-3-ethylphenol CAS number and identifiers

An In-Depth Technical Guide to Chlorinated Ethylphenols for Researchers and Drug Development Professionals

Executive Summary

Chlorinated phenols and their derivatives are pivotal structural motifs in medicinal chemistry and drug discovery, offering unique physicochemical properties that can enhance the biological activity and pharmacokinetic profiles of molecules.[1][2] This guide provides a comprehensive overview of the chemical identifiers, properties, and potential applications of chlorinated ethylphenols. While the specific isomer 2-Chloro-3-ethylphenol is not extensively documented in readily available chemical databases, this whitepaper will focus on its closely related and well-characterized isomers: 4-Chloro-3-ethylphenol , 2-Chloro-4-ethylphenol , and 2-Chloro-5-ethylphenol . Understanding the characteristics of these isomers provides a valuable framework for researchers and drug development professionals working with substituted phenolic compounds.

Isomeric Landscape of Chloro-ethylphenols

The precise positioning of the chloro and ethyl groups on the phenol ring dramatically influences the molecule's properties, including its reactivity, acidity, and biological interactions. The following sections detail the key identifiers and physicochemical properties of three commercially available and researched isomers.

4-Chloro-3-ethylphenol

This isomer is notable for its application as a research tool in studying calcium signaling pathways.[3][4]

| Identifier | Value | Source |

| CAS Number | 14143-32-9 | [3][5] |

| IUPAC Name | 4-chloro-3-ethylphenol | [5] |

| Molecular Formula | C₈H₉ClO | [3][5] |

| Molecular Weight | 156.61 g/mol | [3][5] |

| Canonical SMILES | CCC1=C(C=CC(=C1)O)Cl | [5] |

| InChI Key | DVKVZPIRWWREJC-UHFFFAOYSA-N | [3][5] |

| Property | Value | Source |

| Physical Form | Solid | [3] |

| Melting Point | 45-50 °C | [3] |

| Flash Point | 113 °C (closed cup) | [3] |

| XLogP3 | 3.5 | [5] |

2-Chloro-4-ethylphenol

This isomer is another important building block in organic synthesis and medicinal chemistry.

| Identifier | Value | Source |

| CAS Number | 18980-00-2 | [6] |

| IUPAC Name | 2-chloro-4-ethylphenol | [6] |

| Molecular Formula | C₈H₉ClO | [6] |

| Molecular Weight | 156.61 g/mol | [6] |

| Canonical SMILES | CCC1=CC(=C(C=C1)O)Cl | [6] |

| InChI Key | QNQRRCHRJHMSLF-UHFFFAOYSA-N | [6] |

| Property | Value | Source |

| Molecular Weight | 156.61 g/mol | [6] |

| XLogP3-AA | 3 | [6] |

2-Chloro-5-ethylphenol

The placement of the ethyl group at the meta position relative to the hydroxyl group distinguishes this isomer.

| Identifier | Value | Source |

| CAS Number | 153812-97-6 | [7] |

| IUPAC Name | 2-chloro-5-ethylphenol | [7] |

| Molecular Formula | C₈H₉ClO | [7] |

| Molecular Weight | 156.61 g/mol | [7] |

| Canonical SMILES | CCC1=CC(=C(C=C1)Cl)O | [7] |

| InChI Key | CKMBKXCVJBMYOH-UHFFFAOYSA-N | [7] |

| Property | Value | Source |

| Molecular Weight | 156.61 g/mol | [7] |

| XLogP3 | 3.0 | [7] |

Synthesis and Reactivity

The synthesis of chloro-alkylphenols can be achieved through various established organic chemistry methodologies. A general conceptual workflow is outlined below.

Caption: Core safety protocol for handling chloro-ethylphenol isomers.

Conclusion

While direct information on this compound is sparse, a detailed examination of its isomers—4-Chloro-3-ethylphenol, 2-Chloro-4-ethylphenol, and 2-Chloro-5-ethylphenol—provides critical insights for researchers. These compounds are not only valuable synthetic intermediates but also possess interesting biological activities, such as the ryanodine receptor antagonism of 4-Chloro-3-ethylphenol. Adherence to strict safety protocols is paramount when working with these reactive and potentially hazardous materials. The continued exploration of halogenated phenols will undoubtedly contribute to the advancement of medicinal chemistry and the discovery of novel therapeutics.

References

- National Center for Biotechnology Information. PubChem Compound Summary for CID 29355, 2-Chloro-4-ethylphenol. [Link]

- National Center for Biotechnology Information. PubChem Compound Summary for CID 19797009, 2-Chloro-5-ethylphenol. [Link]

- National Center for Biotechnology Information. PubChem Compound Summary for CID 84223, 4-Chloro-3-ethylphenol. [Link]

- National Center for Biotechnology Information. PubChem Compound Summary for CID 54485758, 2-Chloro-3-ethylpentanoic acid. [Link]

- NIST. (n.d.). 2-chloro-3-phenylphenol. In NIST Chemistry WebBook. [Link]

- National Center for Biotechnology Information. PubChem Compound Summary for CID 151762701, 2-Chloro-3-decylphenol. [Link]

- Amerigo Scientific. 4-Chloro-3-ethylphenol product page. [Link]

- NIST. (n.d.). Phenol, 3-ethyl-. In NIST Chemistry WebBook. [Link]

- Google Patents. (2001). WO2001083417A1 - Method for producing 2-alkyl-3-chlorophenols.

- Google Patents. (2004). EP1280752B1 - Method for producing 2-alkyl-3-chlorophenols.

- USA Chemical Suppliers. 4-chloro-3-ethylphenol suppliers USA. [Link]

- National Center for Biotechnology Information. PubChem Compound Summary for CID 63459827, 2-Chloro-3-ethylheptane. [Link]

- Rakesh, K. P., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 177, 269-316. [Link]

- Rakesh, K. P., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed, 30995567. [Link]

- Mogilaiah, K., et al. (2007). Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 46(3), 529-533. [Link]

- Balasubramanian, C., & Sekar, M. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 124(5), 1071-1076. [Link]

- ResearchGate. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4-クロロ-3-エチルフェノール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. 4-Chloro-3-ethylphenol | C8H9ClO | CID 84223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Chloro-4-ethylphenol | C8H9ClO | CID 29355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Chloro-5-ethylphenol | C8H9ClO | CID 19797009 - PubChem [pubchem.ncbi.nlm.nih.gov]

Foreword: Navigating the Challenges of Regioselective Phenolic Synthesis

An In-depth Technical Guide for the Synthesis of 2-Chloro-3-ethylphenol

The synthesis of specifically substituted aromatic compounds is a cornerstone of modern chemical and pharmaceutical development. This compound, a key intermediate, presents a classic challenge in synthetic organic chemistry: achieving precise regiochemical control on a highly activated phenolic ring. The electron-donating hydroxyl and ethyl groups direct electrophilic substitution primarily to the positions ortho and para relative to themselves, often leading to a complex mixture of isomers. This guide moves beyond a simple recitation of methods to provide a deep, mechanistic-driven analysis of viable synthetic pathways. We will explore the causality behind experimental choices, offering field-proven insights to guide researchers toward a successful and reproducible synthesis. Each protocol is presented as a self-validating system, grounded in established chemical principles and supported by authoritative references.

Chapter 1: The Direct Approach - Electrophilic Chlorination of 3-Ethylphenol

The most conceptually straightforward route to this compound is the direct chlorination of the readily available starting material, 3-ethylphenol. However, this pathway is fraught with regioselectivity challenges. The hydroxyl group is a powerful ortho-, para-director, while the ethyl group is a weaker ortho-, para-director. This leads to a competitive reaction at multiple sites.

Governing Principles and Mechanistic Insights

Electrophilic aromatic substitution on 3-ethylphenol involves the attack of an electrophilic chlorine species (e.g., Cl⁺) on the electron-rich aromatic ring. The directing effects of the substituents can be rationalized by examining the stability of the Wheland intermediate (arenium ion) formed upon attack at each position.

-

Attack at C2 (ortho to -OH, ortho to -Et): Favorable, as the positive charge can be delocalized onto the oxygen atom of the hydroxyl group and is stabilized by the inductive effect of the ethyl group.

-

Attack at C4 (para to -Et, ortho to -OH): Highly favorable, also stabilized by resonance with the hydroxyl group.

-

Attack at C6 (para to -OH, ortho to -Et): Highly favorable, also stabilized by resonance with the hydroxyl group.

Without careful control, this reaction typically yields a mixture of this compound, 4-chloro-3-ethylphenol, and 6-chloro-3-ethylphenol, along with di- and tri-chlorinated byproducts.[1][2] The primary challenge is, therefore, to enhance the kinetic or thermodynamic favorability of substitution at the C2 position over the more sterically accessible C4 and C6 positions.

Strategic Approaches to Enhance Ortho-Selectivity

While achieving high ortho-selectivity is difficult, certain strategies can influence the product distribution. The choice of chlorinating agent and catalyst is paramount. Mild chlorinating agents are often preferred to control the reaction rate and prevent over-chlorination.[3]

Sulfuryl chloride (SO₂Cl₂) in the presence of sulfur-containing catalysts has been extensively studied for achieving high para-selectivity in phenol chlorinations.[3][4] By analogy, exploring catalyst systems that favor ortho substitution is a key research direction. This could involve bulky Lewis acids or directing groups that coordinate to the phenolic oxygen and sterically hinder the para positions.

Representative Experimental Protocol (Adapted from General Phenol Chlorination)

This protocol is a generalized procedure adapted from standard phenol chlorination methodologies.[3] Optimization of solvent, temperature, and reaction time is critical to maximize the yield of the desired isomer.

Materials:

-

3-Ethylphenol (1.0 eq)

-

Sulfuryl Chloride (SO₂Cl₂) (1.05 eq)

-

Dichloromethane (DCM) (anhydrous)

-

Aluminum Chloride (AlCl₃) (0.1 eq, as a non-selective catalyst example)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolve 3-ethylphenol in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., Nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Add aluminum chloride to the solution and stir for 10 minutes.

-

Add sulfuryl chloride dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution until effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude oil (which will be a mixture of isomers) by column chromatography or fractional distillation to isolate this compound.

Workflow and Data Summary

Caption: Workflow for Direct Chlorination of 3-Ethylphenol.

| Parameter | Value / Condition | Rationale / Reference |

| Starting Material | 3-Ethylphenol | Commercially available precursor.[5] |

| Chlorinating Agent | Sulfuryl Chloride (SO₂Cl₂) | Common, effective electrophilic chlorinating agent.[3] |

| Solvent | Dichloromethane (DCM) | Inert solvent, suitable for low-temperature reactions. |

| Temperature | 0 °C to Room Temp. | Lower temperatures can improve selectivity and reduce byproducts. |

| Expected Outcome | Mixture of isomers | Due to competing directing effects of -OH and -Et groups.[1][2] |

| Purification | Column Chromatography | Necessary to separate the desired product from its isomers. |

Chapter 2: Regiocontrolled Synthesis via Nucleophilic Aromatic Substitution (SNAr)

To overcome the selectivity issues of direct chlorination, a multi-step approach starting from a precursor with the desired chlorine and ethyl arrangement is highly effective. One such strategy involves the nucleophilic substitution of a chlorine atom from a dichlorinated precursor. This pathway offers excellent regiochemical control. A plausible route is the hydrolysis of 1,2-dichloro-3-ethylbenzene.

Governing Principles and Mechanistic Insights

This synthesis is based on the nucleophilic substitution of an activated aryl halide. While typically challenging, this reaction can be driven to completion under high temperature and pressure in the presence of a strong base like potassium hydroxide (KOH) and a high-boiling point solvent. The patent literature demonstrates a similar transformation for the synthesis of 3-chloro-2-methylphenol from 2,6-dichlorotoluene, providing a strong precedent for this approach.[6][7] The reaction proceeds via a benzyne mechanism or a direct SNAr pathway, depending on the precise conditions.

Representative Experimental Protocol (Adapted from EP1280752B1)

This protocol is adapted from a patented procedure for the synthesis of the analogous 3-chloro-2-methylphenol.[6]

Materials:

-

1,2-Dichloro-3-ethylbenzene (1.0 eq)

-

Potassium Hydroxide (KOH) (3.0 eq)

-

Diethylene Glycol (solvent)

-

30% Hydrochloric Acid (HCl)

-

Dichloromethane (DCM)

Procedure:

-

Combine 1,2-dichloro-3-ethylbenzene, potassium hydroxide, and diethylene glycol in a high-pressure autoclave or a flask equipped for high-temperature reaction with distillation.

-

Heat the mixture to 190-200 °C for 18-20 hours. If not in a sealed autoclave, arrange to distill off the water formed during the reaction.

-

After cooling, add water to the reaction mixture to dissolve the solids.

-

Transfer the aqueous solution to a separatory funnel and wash with DCM to remove any unreacted starting material.

-

Acidify the aqueous phase to pH 1-2 with 30% HCl. The product should precipitate or form an oil.

-

Extract the acidified aqueous phase with DCM (3x).

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by distillation or recrystallization to obtain pure this compound.

Workflow and Data Summary

Caption: Workflow for SNAr Synthesis of this compound.

| Parameter | Value / Condition | Rationale / Reference |

| Starting Material | 1,2-Dichloro-3-ethylbenzene | Precursor with the correct substitution pattern. |

| Reagent | Potassium Hydroxide (KOH) | Strong nucleophile/base to displace the chloride.[6][7] |

| Solvent | Diethylene Glycol | High-boiling point solvent suitable for high-temperature reactions.[6] |

| Temperature | 190-200 °C | High energy required to overcome the barrier for SNAr on an unactivated ring.[6][7] |

| Yield (Expected) | 70-85% (based on analogy) | This method is reported to give good yields for similar substrates.[6] |

| Key Advantage | Excellent Regiocontrol | The substitution pattern is pre-determined by the starting material. |

Chapter 3: The Classic Approach - Synthesis via Diazotization (Sandmeyer Reaction)

The Sandmeyer reaction and related diazotization-substitution sequences are classic, reliable methods for introducing substituents onto an aromatic ring with absolute regiocontrol. A viable pathway begins with a precursor like 3-ethyl-2-nitroaniline, which can be converted to the target phenol.

Governing Principles and Mechanistic Insights

This multi-step synthesis involves:

-

Reduction: The nitro group of 3-ethyl-2-nitroaniline is reduced to an amine, yielding 3-ethylbenzene-1,2-diamine.

-

Selective Diazotization & Chlorination: One of the amino groups is selectively converted into a diazonium salt (-N₂⁺) and subsequently replaced by a chlorine atom (Sandmeyer reaction).

-

Diazotization & Hydrolysis: The remaining amino group is converted into a diazonium salt and then hydrolyzed to a hydroxyl group by heating in aqueous acid.

The power of this method lies in the ability to build the desired substitution pattern step-by-step, avoiding isomeric mixtures. A patent for the synthesis of 3-chloro-2-methylphenol from 2-amino-6-chlorotoluene via diazotization and hydrolysis provides a direct analogy for the final step of this proposed pathway.[7]

Representative Experimental Protocol (Conceptual Pathway)

This protocol outlines the key transformations. Each step would require specific optimization.

Step 1: Reduction of 3-ethyl-2-nitroaniline

-

Dissolve 3-ethyl-2-nitroaniline in ethanol.

-

Add a reducing agent such as tin(II) chloride (SnCl₂) in concentrated HCl or use catalytic hydrogenation (H₂/Pd-C).

-

Heat the reaction as required and monitor for completion.

-

Work up by neutralizing the acid and extracting the product, 3-ethylbenzene-1,2-diamine.

Step 2: Selective Monochlorination via Sandmeyer Reaction

-

Dissolve the diamine in aqueous HCl and cool to 0-5 °C.

-

Add a solution of sodium nitrite (NaNO₂) dropwise to form the mono-diazonium salt.

-

Add the diazonium salt solution to a solution of copper(I) chloride (CuCl) in HCl.

-

Warm the reaction to room temperature and then heat gently to drive the substitution.

-

Isolate the product, 2-chloro-3-ethylaniline.

Step 3: Hydrolysis to this compound

-

Dissolve 2-chloro-3-ethylaniline in a mixture of sulfuric acid and water.[7]

-

Cool to 0-5 °C and add an aqueous solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.

-

Heat the solution (e.g., to boiling) to hydrolyze the diazonium salt, which decomposes to the phenol with the evolution of N₂ gas.[7]

-

Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ether or DCM).

-

Purify the final product by distillation or chromatography.

Workflow and Data Summary

Caption: Workflow for Diazotization-based Synthesis of this compound.

| Parameter | Value / Condition | Rationale / Reference |

| Starting Material | 3-Ethyl-2-nitroaniline | A precursor that allows for sequential, controlled functionalization. |

| Key Reactions | Nitro Reduction, Sandmeyer, Diazonium Hydrolysis | Classic, reliable, and high-yielding transformations in aromatic chemistry. |

| Temperature Control | 0-5 °C for Diazotization | Essential to prevent premature decomposition of the diazonium salt. |

| Final Step | Heating in aqueous acid | Standard method for converting an aryl diazonium salt to a phenol.[7] |

| Key Advantage | Unambiguous Regiocontrol | The position of each substituent is defined by the synthetic sequence. |

Conclusion and Future Outlook

While direct chlorination of 3-ethylphenol is the most atom-economical route, it presents significant purification challenges due to poor regioselectivity. For applications requiring high isomeric purity, multi-step routes offer superior control. The nucleophilic aromatic substitution of 1,2-dichloro-3-ethylbenzene and the Sandmeyer-type synthesis from a nitroaniline precursor represent robust and scalable strategies for producing this compound. These methods, though longer, provide the certainty of regiochemical outcome that is critical in pharmaceutical and fine chemical manufacturing.

Future research may focus on developing highly ortho-selective catalysts for the direct chlorination of 3-substituted phenols, which would represent a significant process improvement. Additionally, novel methods like the nucleophilic chlorination of quinone monoketals could potentially be adapted to provide new, efficient entries to this class of compounds.[8]

References

- Synthesis of o-Chlorophenols via an Unexpected Nucleophilic Chlorination of Quinone Monoketals Mediated by N, N′-Dimethylhydrazine Dihydrochloride.National Institutes of Health (NIH).

- Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols.MDPI.

- Highly Selective Synthesis of Chlorophenols under Microwave Irradiation.ResearchGate.

- Preparation of O-chlorophenols.Google Patents (US3891717A).

- Synthesis of Trichlorophenol Derivatives.Synthetic Communications, Vol 36, No 24.

- Method for producing 2-alkyl-3-chlorophenols.Google Patents (EP1280752B1).

- Chlorination of Phenols Revisited: Unexpected Formation of α,β- Unsaturated C4-Dicarbonyl Ring Cleavage.eScholarship.org.

- Organic Syntheses Procedure.Organic Syntheses.

- Method for producing 2-alkyl-3-chlorophenols.Google Patents (WO2001083417A1).

- KINETICS OF CHLORINATION OF PHENOL — CHLOROPHENOLIC TASTES AND ODORS.Water Research, Vol 5, pp. 1155-1165.

- The synthetic route of 2-chloro-N-(2,6-diethylphenyl)-N-(2-oxoethyl)acetamide extracted from the US03983174 patent.ResearchGate.

- 3-Ethylphenol: Comprehensive Overview and Applications.Leading Chemical Supplier.

- Commercially Important Chlorinated Phenols.Encyclopedia.pub.

Sources

- 1. US3891717A - Preparation of O-chlorophenols - Google Patents [patents.google.com]

- 2. gfredlee.com [gfredlee.com]

- 3. Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols [mdpi.com]

- 4. Commercially Important Chlorinated Phenols | Encyclopedia MDPI [encyclopedia.pub]

- 5. nbinno.com [nbinno.com]

- 6. EP1280752B1 - Method for producing 2-alkyl-3-chlorophenols - Google Patents [patents.google.com]

- 7. WO2001083417A1 - Method for producing 2-alkyl-3-chlorophenols - Google Patents [patents.google.com]

- 8. Synthesis of o-Chlorophenols via an Unexpected Nucleophilic Chlorination of Quinone Monoketals Mediated by N, N′-Dimethylhydrazine Dihydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 2-Chloro-3-ethylphenol in Organic Solvents

Abstract

Understanding the solubility of active pharmaceutical ingredients (APIs) and chemical intermediates is a cornerstone of process development, formulation science, and analytical chemistry. This guide provides a detailed examination of the solubility characteristics of 2-chloro-3-ethylphenol. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this paper will establish a robust predictive framework based on its physicochemical properties and first principles of solute-solvent interactions. Furthermore, it will provide a comprehensive, field-proven protocol for the experimental determination of its solubility, empowering researchers to generate the precise data required for their applications.

Introduction: The Importance of Solubility in a Research and Development Context

2-Alkyl-3-chlorophenols are recognized as valuable intermediates in the synthesis of agrochemicals and other specialty chemicals.[1][2] The solubility of these compounds, including this compound, in various organic solvents is a critical parameter that dictates the efficiency of reaction kinetics, dictates the choice of purification methods such as crystallization, and is fundamental to the design of stable formulations. An in-depth understanding of how this compound interacts with different solvent classes allows scientists to optimize process conditions, improve yield and purity, and avoid costly downstream processing challenges. This guide serves as a technical resource for researchers, chemists, and drug development professionals, offering both a theoretical foundation and practical methodologies for assessing the solubility of this compound.

Physicochemical Properties of this compound: A Predictive Analysis

To predict the solubility of this compound, we must first analyze its molecular structure and the resulting physical properties. The molecule consists of a phenol ring substituted with a hydroxyl (-OH) group, a chlorine atom (-Cl), and an ethyl (-CH₂CH₃) group.

-

Polarity and Hydrogen Bonding: The hydroxyl group makes the molecule polar and capable of acting as a hydrogen bond donor. The oxygen atom, with its lone pairs, can also act as a hydrogen bond acceptor.[3] This is the most significant functional group influencing its solubility in polar solvents.

-

Dipole Moment: The electronegative chlorine atom creates a dipole moment, contributing to the overall polarity of the molecule.

-

Nonpolar Character: The benzene ring and the ethyl group introduce significant nonpolar, lipophilic character. This part of the molecule will favor interactions with nonpolar solvents through London dispersion forces.

Therefore, this compound is an amphiphilic molecule, possessing both polar, hydrophilic and nonpolar, lipophilic regions. Its solubility will be a balance between these competing characteristics. The widely used rule of "like dissolves like" provides a strong predictive framework for its behavior.[3][4]

Diagram of Molecular Interactions

The following diagram illustrates the primary intermolecular forces at play when this compound interacts with different classes of organic solvents.

Caption: Key intermolecular forces governing the solubility of this compound.

Predicted Solubility Profile in Common Organic Solvents

Based on the physicochemical properties, we can predict the solubility of this compound across a spectrum of organic solvents.

| Solvent Class | Example Solvents | Predicted Solubility | Primary Interaction Mechanism |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | The hydroxyl group of the solvent readily forms hydrogen bonds with the phenolic -OH group of the solute.[3] |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO) | High to Moderate | The solvent acts as a hydrogen bond acceptor for the phenolic proton. Strong dipole-dipole interactions also contribute. |

| Halogenated | Dichloromethane (DCM), Chloroform | Moderate | Dipole-dipole interactions between the C-Cl bonds of the solute and solvent. The nonpolar backbone also interacts well. |

| Aromatic | Toluene, Benzene | Moderate to Low | The aromatic rings of the solute and solvent interact favorably via pi-stacking and London dispersion forces. |

| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | Low | Solubility is driven by weak London dispersion forces. The polar hydroxyl and chloro groups hinder dissolution in highly nonpolar media.[3] |

Causality and Field Insights: It is expected that solubility in short-chain alcohols (methanol, ethanol) will be very high due to the similarity in the dominant hydrogen-bonding functional group. As the alkyl chain of the alcohol solvent increases (e.g., butanol, octanol), the solubility of this compound will likely decrease due to the increasing nonpolar character of the solvent. While predicted to be low, solubility in nonpolar solvents like hexane is not zero and can be crucial for chromatographic separations where differential solubility is exploited.

Experimental Protocol for Solubility Determination: The Isothermal Shake-Flask Method

To obtain definitive, quantitative solubility data, a standardized experimental protocol is required. The isothermal equilibrium (or shake-flask) method is a reliable and widely accepted technique for determining the solubility of a solid compound in a solvent.[5]

Principle

A surplus of the solid solute (this compound) is mixed with the solvent of interest. The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached between the dissolved and undissolved solute. The saturated solution is then filtered, and the concentration of the solute in the clear filtrate is measured analytically.

Step-by-Step Methodology

-

Preparation:

-

Accurately weigh an excess amount of this compound (e.g., 100 mg) into several glass vials with screw caps. The amount should be sufficient to ensure a solid phase remains after equilibrium.

-

Pipette a precise volume (e.g., 2.0 mL) of the chosen organic solvent into each vial.

-

-

Equilibration:

-

Place the sealed vials in an isothermal shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined time (e.g., 24-72 hours). A preliminary kinetic study can determine the minimum time required to reach equilibrium.[5]

-

-

Phase Separation:

-

Remove the vials from the shaker and allow them to rest in a temperature-controlled block for at least 30 minutes to allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe. Immediately attach a syringe filter (e.g., 0.22 µm PTFE for organic solvents) and dispense the clear, saturated solution into a clean, pre-weighed vial. This step is critical to remove all particulate matter.

-

-

Analysis:

-

Accurately weigh the vial containing the filtrate to determine the mass of the solution.

-

Allow the solvent to evaporate under a gentle stream of nitrogen or in a vacuum oven at a mild temperature to leave the dissolved solid residue.

-

Weigh the vial again to determine the mass of the dissolved this compound.

-

Alternatively, the concentration of the solute in the filtrate can be determined using a calibrated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

-

-

Calculation:

-

Calculate the solubility in desired units (e.g., g/100 mL, mg/mL, or mole fraction).

-

For gravimetric analysis: Solubility ( g/100g solvent) = (mass of residue / (mass of solution - mass of residue)) * 100

-

Workflow Diagram: Isothermal Solubility Determination

Caption: A step-by-step workflow for the experimental determination of solubility.

Conclusion

While quantitative experimental data for the solubility of this compound in various organic solvents is sparse in the literature, a robust, predictive understanding can be derived from its molecular structure. The presence of both a hydrogen-bonding hydroxyl group and a significant nonpolar backbone suggests high solubility in polar protic solvents like alcohols, moderate solubility in polar aprotic and halogenated solvents, and low solubility in nonpolar aliphatic hydrocarbons. For applications requiring precise solubility values, the provided isothermal shake-flask methodology offers a reliable and validated protocol for generating this critical data in-house. This combination of theoretical prediction and practical experimental guidance provides researchers with the necessary tools to effectively utilize this compound in their synthetic and formulation endeavors.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 84223, 4-Chloro-3-ethylphenol.

- Chemistry For Everyone (2024). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- LibreTexts Chemistry (2023). Experiment: Solubility of Organic & Inorganic Compounds.

- Khan Academy (n.d.). Solubility of organic compounds [Video].

- Google Patents (2001). Method for producing 2-alkyl-3-chlorophenols.

- Google Patents (2004). Method for producing 2-alkyl-3-chlorophenols.

- Jouyban, A. (2010). Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed.

- University of California, Davis (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- American Chemical Society (2024). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.

Sources

A Technical Guide to the Physicochemical Profile of 2-Chloro-3-ethylphenol

Abstract: This document provides a comprehensive technical overview of the physical and chemical characteristics of 2-Chloro-3-ethylphenol. Due to the limited availability of direct experimental data for this specific isomer, this guide employs a comparative analytical approach. By synthesizing data from structurally related isomers—including 4-chloro-3-ethylphenol and 2-chloro-3-methylphenol—we construct a robust, predictive profile of this compound. This guide covers its chemical identity, physicochemical properties, plausible synthetic routes, analytical characterization protocols, and toxicological profile, offering valuable insights for researchers, chemists, and professionals in drug development.

Chemical Identity and Structural Analysis

This compound is an organic compound featuring a phenol ring substituted with a chlorine atom at position 2 and an ethyl group at position 3. The relative positions of these functional groups dictate its unique chemical and physical properties compared to other isomers. Understanding this structural isomerism is fundamental to predicting its behavior and potential applications.

A definitive CAS number for this compound is not readily found in major chemical databases, highlighting its status as a less-common research chemical. However, its core properties can be calculated and compared with its more characterized isomers.

Table 1: Comparison of Chemical Identifiers for Chloro-ethylphenol Isomers

| Identifier | This compound (Predicted) | 4-Chloro-3-ethylphenol | 2-Chloro-4-ethylphenol | 2-Chloro-5-ethylphenol |

|---|---|---|---|---|

| IUPAC Name | This compound | 4-chloro-3-ethylphenol[1] | 2-chloro-4-ethylphenol[2] | 2-chloro-5-ethylphenol[3] |

| CAS Number | Not Available | 14143-32-9[1][4] | 18980-00-2[2] | 153812-97-6[3] |

| Molecular Formula | C₈H₉ClO | C₈H₉ClO[1][5] | C₈H₉ClO[2] | C₈H₉ClO |

| Molecular Weight | 156.61 g/mol | 156.61 g/mol [1][4][5] | 156.61 g/mol [2] | 156.61 g/mol [3] |

Caption: Structural relationship of this compound to its core structure.

Physicochemical Properties

The physical properties of this compound are predicted based on trends observed in its isomers. These properties are critical for determining appropriate solvents, reaction conditions, and purification methods.

Table 2: Physical and Chemical Property Comparison

| Property | This compound (Predicted) | 4-Chloro-3-ethylphenol | 2-Chloro-3-methylphenol |

|---|---|---|---|

| Physical Form | Solid / Low-melting solid | Solid, Powder[6] | Solid |

| Melting Point | 40-55 °C | 45-50 °C[4], 49.4-54.3 °C[6] | 56 °C[7] |

| Boiling Point | ~220-230 °C at 760 mmHg | 70-80 °C at 0.2 Torr[6] | 230 °C[7] |

| Flash Point | ~110-115 °C | 113 °C (closed cup)[4][6] | 78.1 °C[7] |

| Water Solubility | Low | Low[8] | Not specified |

| pKa (Acidity) | ~8.5 - 9.5 | Not specified | Not specified |

Expert Rationale: The melting and boiling points are estimated to be similar to those of its isomers. The substitution pattern on the aromatic ring influences crystal lattice packing and intermolecular forces, causing minor variations. The phenolic proton's acidity (pKa) is expected to be slightly higher than that of phenol (~10) due to the electron-withdrawing inductive effect of the chlorine atom, which stabilizes the corresponding phenoxide anion.

Synthesis and Reactivity

Plausible Synthetic Pathway

While specific synthesis routes for this compound are not widely published, a general method for producing 2-alkyl-3-chlorophenols provides a reliable framework. A plausible approach involves the high-temperature hydrolysis of a corresponding dichlorinated ethylbenzene precursor.[9][10]

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Synthesis of a 2-Alkyl-3-chlorophenol This protocol is adapted from general methods for related compounds and should be optimized for the specific target.[9][10]

-

Setup: Charge a high-pressure autoclave or a flask equipped with a distillation head with 2,6-dichloroethylbenzene (1 equivalent), potassium hydroxide (3 equivalents), and diethylene glycol as the solvent.

-

Reaction: Heat the mixture to a bath temperature of 190-210°C for 18-20 hours. During the reaction, water generated from the process is continuously removed by distillation.

-

Causality Note: High temperature is required to overcome the activation energy for the nucleophilic aromatic substitution of a chloro group on the benzene ring. The removal of water drives the equilibrium towards the product.

-

-

Workup: After cooling, dilute the reaction mixture with water until a solution is formed. Perform a basic extraction with a non-polar solvent (e.g., dichloromethane) to remove any unreacted starting material.

-

Acidification: Carefully acidify the aqueous phase to a pH of 1-2 using concentrated hydrochloric acid. This protonates the phenoxide intermediate, causing the phenol product to precipitate or become extractable.

-

Extraction: Extract the acidified aqueous phase multiple times with dichloromethane.

-

Drying and Concentration: Combine the organic extracts, dry them over anhydrous sodium sulfate, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude this compound via vacuum distillation or recrystallization to achieve the desired purity.

Chemical Reactivity

The reactivity of this compound is governed by its three key structural components:

-

Phenolic Hydroxyl Group: This group is acidic and will readily react with bases to form a phenoxide salt. It can undergo O-alkylation (e.g., Williamson ether synthesis) and O-acylation to form ethers and esters, respectively.

-

Aromatic Ring: The ring is activated towards electrophilic aromatic substitution by the hydroxyl and ethyl groups (ortho-, para-directing) but moderately deactivated by the chlorine atom (ortho-, para-directing). The ultimate position of substitution will depend on the specific reagents and reaction conditions.

-

Chlorine Atom: The chloro-substituent is generally unreactive towards nucleophilic aromatic substitution unless under harsh conditions (high temperature/pressure), as demonstrated in its synthesis.

Analytical Characterization

Accurate identification and quantification of this compound require robust analytical methodologies. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary techniques employed for the analysis of phenolic compounds.[11]

Caption: General analytical workflow for this compound characterization.

Protocol 1: Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is based on established protocols for similar phenolic compounds.[11]

-

Instrumentation: A GC system equipped with a Flame Ionization Detector (FID) and a capillary column suitable for phenol analysis (e.g., DB-5, 30 m x 0.25 mm ID x 0.25 µm film thickness).

-

Reagents: Dichloromethane (pesticide grade), high-purity this compound reference standard.

-

Standard Preparation: Prepare a stock standard solution (e.g., 1000 mg/L) by accurately weighing the reference standard and dissolving it in dichloromethane. Create a series of calibration standards via serial dilution.

-

Sample Preparation: Dilute the sample in dichloromethane to a concentration within the calibration range.

-

GC Conditions (Example):

-

Injector Temperature: 250 °C

-

Oven Program: Initial 60 °C (hold 2 min), ramp at 8 °C/min to 250 °C (hold 5 min).

-

Detector Temperature: 300 °C

-

Carrier Gas: Helium.

-

Self-Validation: The system is validated by running a calibration curve. The linearity (R² > 0.995) confirms the method's accuracy across the tested concentration range.

-

Protocol 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method provides an alternative to GC and is suitable for less volatile compounds.[11][12]

-

Instrumentation: An HPLC system with a UV detector and a C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Reagents: Acetonitrile (HPLC grade), ultrapure water, phosphoric acid.

-

Mobile Phase: Prepare an isocratic mobile phase, for example, a 60:40 (v/v) mixture of acetonitrile and water containing 0.1% phosphoric acid.

-

Causality Note: The acidic modifier (phosphoric acid) ensures the phenolic hydroxyl group is protonated, leading to better peak shape and retention on the reverse-phase column.[12]

-

-

Standard Preparation: Prepare stock and calibration standards as described for GC-FID, using the mobile phase as the diluent.

-

HPLC Conditions (Example):

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

UV Detection Wavelength: ~275-280 nm.

-

Self-Validation: Peak purity can be assessed using a Diode Array Detector (DAD) to ensure the chromatographic peak corresponds to a single analyte.

-

Toxicological and Safety Profile

While a specific Safety Data Sheet (SDS) for this compound is not available, data from isomers and related chlorophenols indicate that it should be handled as a hazardous substance. It is classified as toxic and corrosive.[8]

Table 3: GHS Hazard and Precautionary Statements for Chlorinated Phenols

| Classification | Code | Statement | Reference |

|---|---|---|---|

| Hazard | H301+H311+H331 | Toxic if swallowed, in contact with skin or if inhaled. | |

| Hazard | H314 / H315 | Causes severe skin burns and eye damage / Causes skin irritation. | [5][13][14] |

| Hazard | H319 | Causes serious eye irritation. | [14] |

| Hazard | H335 | May cause respiratory irritation. | [14] |

| Precaution | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | |

| Precaution | P264 | Wash skin thoroughly after handling. | |

| Precaution | P270 | Do not eat, drink or smoke when using this product. | |

| Precaution | P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [5] |

| Precaution | P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER/doctor. | |

| Precaution | P302+P352 | IF ON SKIN: Wash with plenty of water. | [5] |

| Precaution | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[8] |

Handling and First Aid Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[8]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[4]

-

First Aid (Inhalation): Remove the person to fresh air and keep them comfortable for breathing. Call a physician immediately.[8]

-

First Aid (Skin Contact): Take off immediately all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. Call a physician immediately.[8]

-

First Aid (Eye Contact): Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[8]

-

First Aid (Ingestion): Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

Relevance in Research and Drug Development

The utility of this compound in drug discovery can be inferred from the known biological activity of its isomers. Notably, 4-Chloro-3-ethylphenol is recognized as a ryanodine receptor (RyR) antagonist and is used as a research tool to study malignant hyperthermia.[4] The ryanodine receptors are critical channels that mediate the release of calcium from intracellular stores, a fundamental process in muscle contraction and cellular signaling.

Given that this compound is a close structural analog of a known RyR modulator, it represents a compelling candidate for:

-

Screening Programs: It should be included in screening libraries targeting ion channels, particularly those involved in calcium signaling. Subtle changes in the substitution pattern can lead to significant differences in potency, selectivity, or mechanism of action (agonist vs. antagonist).

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing this compound and other related isomers would provide crucial data for building SAR models. This helps in designing more potent and selective modulators of the target protein.

-

Chemical Probe Development: Its unique structure could serve as a starting point or a fragment for developing novel chemical probes to investigate biological pathways.

References

- 2-Chloro-4-ethylphenol.

- 4-Chloro-3-ethylphenol.

- 2-Chloro-5-ethylphenol.

- 2-chloro-3-phenylphenol. NIST Chemistry WebBook. [Link]

- 2-Chloro-3-ethylpentanoic acid.

- Method for producing 2-alkyl-3-chlorophenols.

- 2-Chloro-3-decylphenol.

- 2-Chloro-4-ethylphenol. SIELC Technologies. [Link]

- 3-Chloro-5-ethylphenol.

- Method for producing 2-alkyl-3-chlorophenols.

- 2-Chloro-3-ethylheptane.

- 2-chloro-3-ethylpentane. NIST Chemistry WebBook. [Link]

- Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine. Oriental Journal of Chemistry. [Link]

- Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences. [Link]

Sources

- 1. 4-Chloro-3-ethylphenol | C8H9ClO | CID 84223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Chloro-4-ethylphenol | C8H9ClO | CID 29355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Chloro-5-ethylphenol | C8H9ClO | CID 19797009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. fishersci.ie [fishersci.ie]

- 6. 4-chloro-3-ethylphenol, 97%, Thermo Scientific 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. echemi.com [echemi.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. EP1280752B1 - Method for producing 2-alkyl-3-chlorophenols - Google Patents [patents.google.com]

- 10. WO2001083417A1 - Method for producing 2-alkyl-3-chlorophenols - Google Patents [patents.google.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. 2-Chloro-4-ethylphenol | SIELC Technologies [sielc.com]

- 13. fishersci.com [fishersci.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Spectroscopic data for 2-Chloro-3-ethylphenol (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-3-ethylphenol

Introduction

This compound is an aromatic organic compound with the molecular formula C₈H₉ClO. As a substituted phenol, its chemical properties and potential applications in fields such as synthetic chemistry, materials science, and drug development necessitate unambiguous structural confirmation. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a powerful and non-destructive toolkit for elucidating the molecular structure and confirming the identity of such compounds. This guide offers a detailed analysis of the expected spectroscopic data for this compound, grounded in established principles and supported by data from analogous structures. The insights provided are tailored for researchers and professionals who rely on precise structural characterization in their work.

Molecular Structure and Isomerism

Understanding the substitution pattern on the benzene ring is critical for interpreting the spectroscopic data. In this compound, the hydroxyl (-OH) group defines the primary position (C1). The molecule features a chlorine atom at the ortho position (C2) and an ethyl group at the meta position (C3). This specific arrangement dictates the electronic environment of each atom, giving rise to a unique spectral fingerprint.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is indispensable for mapping the hydrogen environments within a molecule. The chemical shift, splitting pattern (multiplicity), and integration of each signal provide detailed information about the electronic environment and connectivity of the protons.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's spectrum.[1]

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard, which is defined as 0.0 ppm and serves as a reference point for chemical shifts.[2]

-

Data Acquisition: Place the sample in an NMR spectrometer (e.g., 400 MHz). Acquire the spectrum at room temperature. A typical experiment involves a 90° pulse, a short delay, and the acquisition of the Free Induction Decay (FID).

-

Data Processing: Perform a Fourier transform on the FID, followed by phase correction and baseline correction to obtain the final spectrum. Integrate the signals to determine the relative ratio of protons.

Caption: Workflow for ¹H NMR Spectroscopy.

Predicted ¹H NMR Data and Interpretation

The spectrum of this compound is expected to show distinct signals for the phenolic, aromatic, and ethyl protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| -OH | ~5.0 - 6.0 | Broad Singlet | 1H | N/A |

| Ar-H (H6) | ~7.10 | Doublet | 1H | ~8.0 |

| Ar-H (H4) | ~6.95 | Doublet of Doublets (t) | 1H | ~8.0 |

| Ar-H (H5) | ~6.80 | Doublet | 1H | ~8.0 |

| -CH₂- | ~2.65 | Quartet | 2H | ~7.6 |

| -CH₃ | ~1.25 | Triplet | 3H | ~7.6 |

-

Phenolic Proton (-OH): This proton typically appears as a broad singlet due to hydrogen bonding and rapid exchange with trace amounts of water. Its chemical shift can vary with concentration and temperature. Adding a drop of D₂O to the NMR tube would cause this signal to disappear, confirming its assignment.[3]

-

Aromatic Protons (Ar-H): The three protons on the benzene ring are chemically non-equivalent and will exhibit coupling to each other. H6 is expected to be the most downfield due to the influence of the adjacent hydroxyl and chloro groups. It will likely appear as a doublet. H4, situated between two carbons with attached protons, is expected to appear as a doublet of doublets (or a triplet if the coupling constants are similar). H5 will be the most upfield and should appear as a doublet.

-

Ethyl Group Protons (-CH₂CH₃): This group gives rise to a classic ethyl pattern. The methylene (-CH₂) protons are adjacent to three methyl protons, resulting in a quartet. The methyl (-CH₃) protons are adjacent to two methylene protons, leading to a triplet. The coupling constant for both signals will be identical (~7.6 Hz).

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 NMR spectroscopy provides information about the carbon framework of the molecule. Since the natural abundance of ¹³C is low (~1.1%), spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single sharp line.

Experimental Protocol: ¹³C NMR Acquisition

The protocol is similar to that for ¹H NMR, but requires a higher sample concentration (20-50 mg) and a longer acquisition time due to the lower sensitivity of the ¹³C nucleus. The experiment is run with broadband proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.

Predicted ¹³C NMR Data and Interpretation

This compound has eight unique carbon atoms, and thus, eight distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (-OH) | ~152 |

| C2 (-Cl) | ~120 |

| C3 (-CH₂CH₃) | ~138 |

| C4 | ~128 |

| C5 | ~118 |

| C6 | ~122 |

| -CH₂- | ~25 |

| -CH₃ | ~15 |

-

Aromatic Carbons: The chemical shifts are influenced by the substituents. The carbon attached to the hydroxyl group (C1) will be the most deshielded (highest ppm value) due to the electronegativity of oxygen. The carbon bearing the chlorine (C2) and the carbon bearing the ethyl group (C3) will also be significantly downfield. The remaining aromatic carbons will appear in the typical aromatic region of ~115-140 ppm.

-

Ethyl Group Carbons: The aliphatic carbons of the ethyl group will appear far upfield, with the methylene (-CH₂) carbon appearing at a slightly higher chemical shift than the terminal methyl (-CH₃) carbon.[4][5]

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. Molecular vibrations, such as stretching and bending, absorb IR radiation at characteristic frequencies.

Experimental Protocol: IR Spectrum Acquisition

-

Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl), and allowing the solvent to evaporate.

-

Background Spectrum: An IR spectrum of the empty sample holder (or pure KBr pellet) is recorded as a background.

-

Sample Spectrum: The sample is placed in the spectrometer, and its spectrum is recorded. The background is automatically subtracted to yield the spectrum of the compound.

Characteristic IR Absorption Bands and Interpretation

The IR spectrum of this compound will display characteristic absorptions for the hydroxyl, aromatic, and alkyl groups.[3][6]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (hydrogen-bonded) | 3200 - 3600 | Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium, Sharp |

| Aliphatic C-H Stretch | 2850 - 2970 | Medium |

| Aromatic C=C Stretch | 1500 - 1600 | Medium-Strong |

| C-O Stretch (Phenolic) | ~1220 | Strong |

| C-Cl Stretch | 700 - 800 | Medium-Strong |

| C-H Out-of-Plane Bending | 750 - 900 | Strong |

-

O-H Stretch: The most prominent feature will be a broad, strong absorption in the 3200-3600 cm⁻¹ region, which is characteristic of the hydroxyl group involved in intermolecular hydrogen bonding.[7][8]

-

C-H Stretches: Sharp peaks just above 3000 cm⁻¹ correspond to the aromatic C-H stretches, while peaks just below 3000 cm⁻¹ are due to the C-H stretches of the ethyl group.

-

Fingerprint Region (< 1500 cm⁻¹): This region contains a complex pattern of absorptions. The strong C-O stretching vibration around 1220 cm⁻¹ is diagnostic for a phenol.[7] The C-Cl stretch and the aromatic C-H out-of-plane bending vibrations also appear in this region, and the pattern of the latter can sometimes provide clues about the ring substitution pattern.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound (C₈H₉ClO), the nominal molecular weight is 156 g/mol .

Experimental Protocol: Electron Ionization (EI) MS

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

-

Ionization: The gaseous molecules are bombarded with high-energy electrons (typically 70 eV), causing them to lose an electron and form a positively charged molecular ion (M⁺•).

-

Fragmentation: The molecular ion is energetically unstable and often fragments into smaller, charged ions.

-

Analysis: The ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: A detector records the abundance of each ion, generating a mass spectrum.

Expected Mass Spectrum and Fragmentation Pattern

| m/z | Proposed Fragment | Significance |

| 158 | [M+2]⁺• | Isotope peak for Chlorine-37 |

| 156 | [M]⁺• | Molecular Ion (Chlorine-35) |

| 141 | [M - CH₃]⁺ | Loss of a methyl radical |

| 128 | [M - C₂H₄]⁺• | McLafferty-like rearrangement or loss of ethylene |

| 121 | [M - Cl]⁺ | Loss of a chlorine radical |

| 93 | [M - Cl - C₂H₄]⁺ | Subsequent loss of ethylene after chlorine loss |

-

Molecular Ion and Isotope Pattern: A key feature will be the molecular ion peak at m/z 156. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), an M+2 peak at m/z 158 will be observed with an intensity of approximately one-third that of the molecular ion peak. This 3:1 ratio is a definitive indicator of the presence of one chlorine atom.[9]

-

Major Fragmentation Pathways: The primary fragmentation will likely involve the loss of the ethyl group or parts of it.

-

Loss of a methyl radical (-•CH₃): This would result in a fragment at m/z 141.

-

Loss of an ethyl radical (-•C₂H₅): This would produce a fragment at m/z 127.

-

Loss of HCl: The loss of hydrogen chloride from the molecular ion is a common fragmentation pathway for chlorophenols, which could lead to a fragment at m/z 120.[10]

-

Caption: Primary fragmentation pathways for this compound in EI-MS.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. ¹H and ¹³C NMR spectroscopy elucidate the precise arrangement of atoms in the carbon-hydrogen framework. IR spectroscopy confirms the presence of key functional groups, notably the phenolic hydroxyl group. Finally, mass spectrometry confirms the molecular weight and provides corroborating structural evidence through its characteristic isotopic pattern and fragmentation analysis. Together, these techniques form a self-validating system essential for confirming the identity and purity of this compound in any research or development setting.

References

- Faludi, G., et al. (2013). Systematic derivatization, mass fragmentation and acquisition studies in the analysis of chlorophenols, as their silyl derivatives by gas chromatography-mass spectrometry.

- De, A.K. (n.d.).

- Padrón, C., et al. (2002). Solid-phase microextraction liquid chromatography/tandem mass spectrometry for the analysis of chlorophenols in environmental samples.

- Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. [Link]

- Chemistry LibreTexts. (2024). Spectroscopy of Alcohols and Phenols. [Link]

- Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol. [Link]

- Journal of Chemical Education. (2014).

- Turnes, I., et al. (1996). Determination of chlorophenols in drinking water with high resolution gas chromatography-tandem mass spectrometry.

- Human Metabolome Database. (n.d.). 3-Ethylphenol ¹H NMR Spectrum. [Link]

- PubChem. (n.d.). 4-Chloro-3-ethylphenol. [Link]

- NIST Chemistry WebBook. (n.d.). Phenol, 3-ethyl-. [Link]

- Gottlieb, H.E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

- Doc Brown's Chemistry. (n.d.). ¹H NMR spectrum of 2-chloro-2-methylpropane. [Link]

Sources

- 1. utsouthwestern.edu [utsouthwestern.edu]

- 2. C4H9Cl (CH3)3CCl 2-chloro-2-methylpropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 tert-butyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 2-Ethylphenol(90-00-6) 13C NMR [m.chemicalbook.com]

- 5. 4-Ethylphenol(123-07-9) 13C NMR [m.chemicalbook.com]

- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 7. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Systematic derivatization, mass fragmentation and acquisition studies in the analysis of chlorophenols, as their silyl derivatives by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. itqb.unl.pt [itqb.unl.pt]

Potential industrial applications of 2-Chloro-3-ethylphenol

An In-depth Technical Guide to the Industrial Potential of 2-Chloro-3-ethylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a substituted phenolic compound, currently occupies a niche position within the vast landscape of chemical intermediates. However, a thorough analysis of its structure, reactivity, and the well-documented applications of its isomers and related compounds reveals a significant, yet largely untapped, potential for broader industrial utility. This guide provides a comprehensive technical overview of this compound, moving beyond basic data to synthesize a forward-looking analysis of its most promising applications. We will explore its potential as a key intermediate in the synthesis of advanced agrochemicals, as a scaffold for novel pharmaceutical agents, and as a monomer in the development of specialty polymers. This document is intended for researchers and development professionals, offering not just a review of what is known, but a scientifically grounded roadmap for future innovation.

Physicochemical and Toxicological Profile

Understanding the fundamental properties of this compound is the cornerstone of predicting its behavior in industrial processes and biological systems. While specific experimental data for this isomer is sparse, a reliable profile can be constructed by referencing its isomers and the broader class of chlorophenols.

Table 1: Physicochemical Properties of this compound and Related Isomers

| Property | This compound (Predicted/Inferred) | 4-Chloro-3-ethylphenol | 2-Chloro-4-ethylphenol | 3-Ethylphenol |

| Molecular Formula | C₈H₉ClO | C₈H₉ClO[1] | C₈H₉ClO[2] | C₈H₁₀O[3] |

| Molecular Weight | 156.61 g/mol | 156.61 g/mol [1] | 156.61 g/mol [2] | 122.16 g/mol [4] |

| CAS Number | 1122-33-4 (Generic) | 14143-32-9[1] | 18980-00-2[2] | 620-17-7[3] |

| Appearance | Solid or liquid (predicted) | Solid[5] | - | Brown Liquid[3] |

| Melting Point | - | 45-50 °C[5] | - | -4 °C[3] |

| Boiling Point | - | - | - | 214 °C[3] |

| Flash Point | - | 113 °C (closed cup)[5] | - | ~94 °C (202 °F)[4] |

| Solubility | Slightly soluble in water; soluble in organic solvents | - | - | Slightly soluble in water[4] |

Toxicological Summary and Handling Precautions:

The toxicological profile of this compound has not been extensively studied. However, based on data for related chlorophenols and ethylphenols, it should be handled as a hazardous substance.[6][7]

-

Skin and Eye Contact: Expected to cause skin irritation and serious eye damage.[1][7] Prolonged contact may lead to burns.[3]

-

Inhalation: May cause respiratory irritation.[1] Vapors can be harmful.[3]

-

Ingestion: Harmful if swallowed.[7]

-

Safety Precautions: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7] Engineering controls like eyewash stations and safety showers should be readily accessible.[7]

Synthesis and Chemical Reactivity

The industrial viability of any chemical intermediate is fundamentally linked to its accessibility through scalable synthesis and its predictable reactivity.

Proposed Synthesis Route

A plausible and industrially scalable synthesis of 2-alkyl-3-chlorophenols is described in patent literature, which can be adapted for this compound.[8][9] The process involves the high-temperature hydrolysis of a corresponding dichlorinated toluene derivative.

A potential route starts from 2,6-dichloroethylbenzene. By reacting this precursor with a strong base like potassium hydroxide in a suitable solvent (e.g., methanol or diethylene glycol) at elevated temperatures (140-200°C) in an autoclave, a nucleophilic aromatic substitution of one chlorine atom can be achieved to yield this compound.[8]

Caption: Proposed synthesis via nucleophilic aromatic substitution.

Core Reactivity

The utility of this compound as an intermediate stems from three primary reactive sites: the hydroxyl group, the aromatic ring, and the chloro substituent.

-

Phenolic Hydroxyl Group: This group is acidic and readily undergoes reactions such as etherification, esterification, and O-alkylation. This is a primary handle for attaching the molecule to other scaffolds.

-

Aromatic Ring: The ring is activated towards electrophilic aromatic substitution by the hydroxyl and ethyl groups, though the chloro group is deactivating. The positions ortho and para to the hydroxyl group are the most likely sites for further functionalization (e.g., nitration, halogenation, acylation).

-